molecular formula C18H23NO3 B1292379 tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate CAS No. 1228079-29-5

tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B1292379
CAS No.: 1228079-29-5
M. Wt: 301.4 g/mol
InChI Key: WYDRCMKCBWMSNK-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structure combining an indene and a piperidine ring

Preparation Methods

The synthesis of tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves the following steps:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction that combines the indene and piperidine moieties.

    tert-Butyl protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.

    Oxidation and reduction reactions: These reactions are used to introduce the oxo group and to adjust the oxidation state of the compound as needed.

Chemical Reactions Analysis

tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxo groups or alter the oxidation state of the compound.

    Reduction: Used to remove oxo groups or reduce the oxidation state.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace hydrogen atoms or other substituents on the compound.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate include other spirocyclic compounds such as:

    tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: This compound features a fluorine atom, which can alter its chemical properties and reactivity.

    7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione: Another spirocyclic compound with different ring structures and functional groups.

The uniqueness of tert-Butyl 1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its specific combination of indene and piperidine rings, which provides distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-13-6-4-5-7-14(13)15(18)20/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDRCMKCBWMSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633416
Record name tert-Butyl 1-oxo-1,3-dihydro-1'H-spiro[indene-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228079-29-5
Record name tert-Butyl 1-oxo-1,3-dihydro-1'H-spiro[indene-2,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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